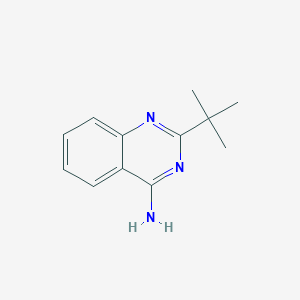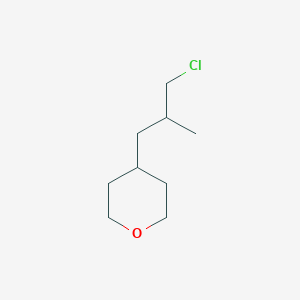
4-(3-Chloro-2-methylpropyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-2-methylpropyl)oxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers containing one oxygen atom. This compound is characterized by the presence of a chloro-substituted alkyl group attached to the oxane ring. It is a colorless liquid with a distinct chemical structure that makes it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-methylpropyl)oxane can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-methylpropyl alcohol with tetrahydropyran in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chloro-2-methylpropyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the chloro group can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Formation of 4-(3-Hydroxy-2-methylpropyl)oxane or 4-(3-Amino-2-methylpropyl)oxane.
Oxidation: Formation of oxane derivatives with additional oxygen functionalities.
Reduction: Formation of 4-(2-Methylpropyl)oxane.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-2-methylpropyl)oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Wirkmechanismus
The mechanism of action of 4-(3-Chloro-2-methylpropyl)oxane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The oxane ring provides stability and can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A parent compound of oxanes, used as a solvent and reagent in organic synthesis.
4-(3-Chloro-2-methylpropyl)tetrahydrofuran: A similar compound with a furan ring instead of an oxane ring.
3-Chloro-2-methylpropyl alcohol: A precursor in the synthesis of 4-(3-Chloro-2-methylpropyl)oxane.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the oxane ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H17ClO |
|---|---|
Molekulargewicht |
176.68 g/mol |
IUPAC-Name |
4-(3-chloro-2-methylpropyl)oxane |
InChI |
InChI=1S/C9H17ClO/c1-8(7-10)6-9-2-4-11-5-3-9/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
ZEQRNMBNWGIQAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCOCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


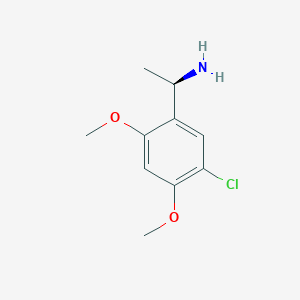
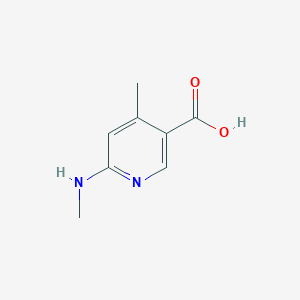
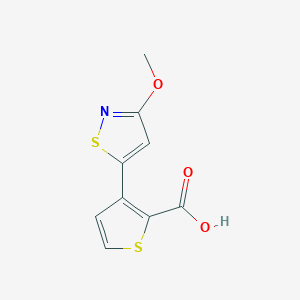
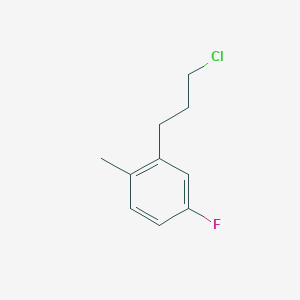
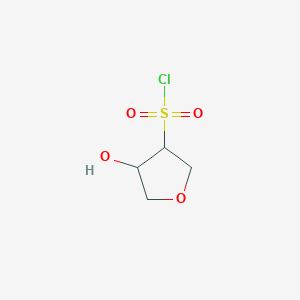

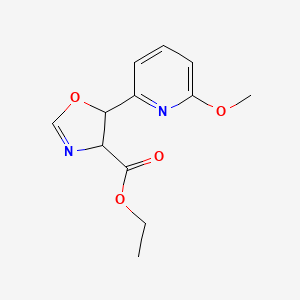
![1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13174320.png)
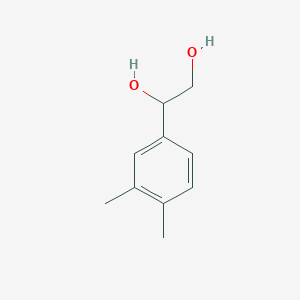
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13174333.png)
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B13174339.png)
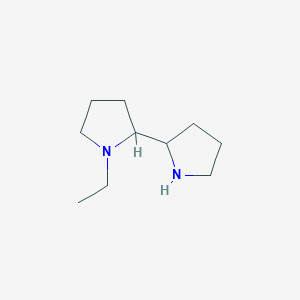
![5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13174346.png)
